molecular formula C16H18N2 B3058218 N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 884497-50-1

N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No. B3058218
M. Wt: 238.33 g/mol
InChI Key: GSPCKMUOZSNPJL-UHFFFAOYSA-N
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Description

N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine , often referred to as “PYTAN” , is a chemical compound with a complex structure. It combines a pyridine ring, a tetrahydronaphthalene moiety, and an amine functional group. The compound’s systematic name reflects its substituents and core structure.



Synthesis Analysis

The synthesis of PYTAN involves several steps, including cyclization, reduction, and functionalization. Researchers have explored various synthetic routes to access this compound. Notably, the pyridine ring and tetrahydronaphthalene scaffold are crucial for its biological activity.



Molecular Structure Analysis

The molecular structure of PYTAN consists of the following components:



  • Pyridine Ring : The pyridine ring (pyridin-4-yl) serves as the central aromatic unit.

  • Tetrahydronaphthalene Moiety : The fused bicyclic system (1,2,3,4-tetrahydronaphthalen-1-yl) contributes to the overall rigidity and shape of the molecule.

  • Amine Group : The amino group (NH₂) provides reactivity and potential binding sites.



Chemical Reactions Analysis

PYTAN can participate in various chemical reactions, including:



  • Substitution Reactions : The pyridine nitrogen and the amine group can undergo substitution reactions with electrophiles or nucleophiles.

  • Redox Reactions : The aromatic rings may be involved in redox processes.

  • Cyclization Reactions : Intramolecular cyclizations can lead to diverse derivatives.



Physical And Chemical Properties Analysis


  • Physical State : PYTAN likely exists as a solid at room temperature.

  • Melting Point : Experimental data indicate a melting point within a specific range.

  • Solubility : Solubility in various solvents impacts its practical use.

  • Stability : Stability under different conditions is crucial for storage and handling.


Safety And Hazards


  • Toxicity : Assessments of PYTAN’s toxicity are essential for safe handling.

  • Environmental Impact : Consider its impact on the environment during disposal.

  • Handling Precautions : Researchers should follow safety protocols.


Future Directions


  • Structure-Activity Relationship (SAR) : Investigate how structural modifications affect PYTAN’s properties.

  • Biological Assays : Explore its biological activity against specific targets.

  • Drug Development : Evaluate its potential as a therapeutic agent.


properties

IUPAC Name

N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-2-6-15-14(4-1)5-3-7-16(15)18-12-13-8-10-17-11-9-13/h1-2,4,6,8-11,16,18H,3,5,7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPCKMUOZSNPJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395983
Record name N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

CAS RN

884497-50-1
Record name N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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